molecular formula C10H9NO4S B10852692 Prop-2-ynyl 4-sulfamoylbenzoate CAS No. 915694-58-5

Prop-2-ynyl 4-sulfamoylbenzoate

Cat. No.: B10852692
CAS No.: 915694-58-5
M. Wt: 239.25 g/mol
InChI Key: IORJVPBKDUGFOJ-UHFFFAOYSA-N
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Description

Prop-2-ynyl 4-sulfamoylbenzoate (CAS 915694-58-5) is a synthetic organic compound with a molecular formula of C10H9NO4S and a molecular weight of 239.25 g/mol . This molecule is characterized by a benzoate ester core functionalized with a sulfamoyl group and a terminal alkyne (prop-2-ynyl) pendant. The terminal alkyne is a critical reactive handle that enables this compound to serve as a key chemical building block in medicinal chemistry and chemical biology, particularly through its use in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions, a classic example of "click chemistry" . In research applications, derivatives of this compound have shown significant promise. Specifically, it has been utilized as a precursor in the development of dual-hybrid inhibitors that simultaneously target the enzymes carbonic anhydrase (CA) and telomerase . Such inhibitors represent an innovative polypharmacological approach for cancer research, as both CA IX and telomerase are validated antitumor targets that are overexpressed in many hypoxic solid tumors . The 1,2,3-triazole ring formed during click chemistry acts as a bioisostere for amide bonds, contributing to the metabolic stability and binding affinity of the resulting drug candidates . For Research Use Only. Not Intended for Diagnostic or Therapeutic Use.

Properties

CAS No.

915694-58-5

Molecular Formula

C10H9NO4S

Molecular Weight

239.25 g/mol

IUPAC Name

prop-2-ynyl 4-sulfamoylbenzoate

InChI

InChI=1S/C10H9NO4S/c1-2-7-15-10(12)8-3-5-9(6-4-8)16(11,13)14/h1,3-6H,7H2,(H2,11,13,14)

InChI Key

IORJVPBKDUGFOJ-UHFFFAOYSA-N

Canonical SMILES

C#CCOC(=O)C1=CC=C(C=C1)S(=O)(=O)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Prop-2-ynyl 4-sulfamoylbenzoate typically involves the reaction of 4-sulfamoylbenzoic acid with propargyl bromide in the presence of a base such as potassium carbonate (K2CO3) and a solvent like acetone. The reaction proceeds via an SN2 mechanism, where the nucleophilic attack of the benzoate anion on the propargyl bromide results in the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are optimized for larger scale production. This involves the use of continuous flow reactors to ensure consistent reaction conditions and higher yields. The use of automated systems for reagent addition and product isolation also enhances the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

Prop-2-ynyl 4-sulfamoylbenzoate undergoes various chemical reactions, including:

    Substitution Reactions: The prop-2-ynyl group can participate in nucleophilic substitution reactions.

    Oxidation Reactions: The compound can be oxidized to form corresponding epoxides or other oxidized derivatives.

    Reduction Reactions: Reduction of the sulfamoyl group can lead to the formation of amines.

Common Reagents and Conditions

    Substitution: Propargyl bromide, potassium carbonate, acetone.

    Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products

    Substitution: Formation of various substituted benzoates.

    Oxidation: Formation of epoxides and other oxidized products.

    Reduction: Formation of amines and other reduced derivatives.

Scientific Research Applications

Prop-2-ynyl 4-sulfamoylbenzoate has several scientific research applications:

Mechanism of Action

The mechanism of action of Prop-2-ynyl 4-sulfamoylbenzoate involves its interaction with specific molecular targets, such as enzymes. The sulfamoyl group can form hydrogen bonds with active site residues of enzymes, thereby inhibiting their activity. The prop-2-ynyl group can also participate in covalent bonding with nucleophilic residues, leading to enzyme inactivation .

Comparison with Similar Compounds

Methyl 4-Sulfamoylbenzoate

  • Structure : Methyl ester at the carboxylate position, retaining the sulfamoyl group.
  • Role : Co-crystallized with SARS-CoV-2 Mpro in docking studies, serving as a reference inhibitor .

Propyl 4-Hydroxybenzoate (Propyl Paraben)

  • Structure : Propyl ester with a hydroxyl (-OH) substituent instead of sulfamoyl.
  • Role : Widely used as a preservative due to antimicrobial properties .
  • Key Difference : The hydroxyl group limits enzyme-targeting capabilities compared to sulfonamide derivatives.

(Prop-2-yn-1-ylsulfanyl)carbonitrile

  • Structure : Propargyl group linked to a sulfanyl (-S-) and nitrile (-CN) group.
  • Key Difference : The absence of a sulfamoyl or benzoate moiety limits structural overlap with Prop-2-ynyl 4-sulfamoylbenzoate.

Other Propargyl Esters

  • Examples : Prop-2-yn-1-yl 3,4-bis(dibromomethyl)benzoate and 3,4-diformylbenzoate .
  • Role : Synthetic intermediates for functionalized aromatic compounds.
  • Key Difference : Brominated or formylated substituents alter electronic properties and reactivity compared to the sulfamoyl group.

Binding Affinity and Molecular Docking

Computational studies highlight structural influences on binding:

  • Methyl 4-sulfamoylbenzoate exhibits a glide score of -6.823 kcal/mol against SARS-CoV-2 Mpro, forming hydrogen bonds and hydrophobic interactions .
  • CA-II Inhibition : The sulfamoyl group in this compound likely facilitates zinc coordination in CA-II’s active site, analogous to other sulfonamide inhibitors .

Toxicity Profiles

  • (Prop-2-yn-1-ylsulfanyl)carbonitrile : Toxicity is unstudied, though propargyl derivatives generally require caution due to reactive alkynes .
  • This compound: No direct toxicity data available; propargyl esters may pose handling risks (e.g., flammability, reactivity) .

Data Tables

Table 1: Comparative Analysis of Key Compounds

Compound Name Structure Highlights Binding Affinity (kcal/mol) Toxicity Data Applications
This compound Propargyl ester, sulfamoyl Not available Understudied CA-II inhibition
Methyl 4-sulfamoylbenzoate Methyl ester, sulfamoyl -6.823 Not reported SARS-CoV-2 Mpro inhibitor
Propyl 4-Hydroxybenzoate Propyl ester, hydroxyl N/A Acute toxicity noted (calculated) Preservative
(Prop-2-yn-1-ylsulfanyl)carbonitrile Propargyl sulfanyl, nitrile N/A Not thoroughly studied Chemical synthesis

Research Findings

  • Molecular Docking : Methyl 4-sulfamoylbenzoate’s Mpro inhibition suggests this compound could be optimized for antiviral activity via propargyl-mediated interactions .
  • Synthetic Utility : Propargyl esters like 3,4-diformylbenzoate demonstrate high-yield synthesis (e.g., 97% for compound 3 ), supporting scalable production of analogs.
  • Therapeutic Gaps : this compound’s CA-II targeting remains theoretical; empirical validation is needed .

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